butyl(hexan-2-yl)amine
Description
Butyl(hexan-2-yl)amine (IUPAC name: N-butyl-2-ethylhexan-1-amine*) is a secondary aliphatic amine with the molecular formula C₁₂H₂₇N and a molar mass of 185.35 g/mol . Structurally, it consists of a butyl group (-C₄H₉) attached to a hexan-2-yl group (-C₆H₁₃) via a nitrogen atom. This compound is characterized by its branched alkyl chains, which influence its physicochemical properties, such as solubility in nonpolar solvents and moderate basicity.
Properties
CAS No. |
855474-56-5 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing butyl(hexan-2-yl)amine involves the reductive amination of hexan-2-one with butylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another method involves the alkylation of butylamine with 2-bromohexane. This reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts and optimized reaction conditions are employed to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl(hexan-2-yl)amine can undergo oxidation reactions to form corresponding oximes or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form secondary amines or even tertiary amines depending on the reducing agent and conditions used. Lithium aluminum hydride is a common reducing agent for such transformations.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products:
Oxidation: Oximes, nitro compounds.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines.
Scientific Research Applications
Chemistry: Butyl(hexan-2-yl)amine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also serve as a ligand in the study of enzyme-substrate interactions.
Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its amine group can be modified to create derivatives with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity with various functional groups makes it a versatile component in industrial formulations.
Mechanism of Action
The mechanism of action of butyl(hexan-2-yl)amine depends on its specific application. In general, the amine group can participate in hydrogen bonding, nucleophilic substitution, and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Molecular Targets and Pathways:
Enzymes: this compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function.
Receptors: It may interact with biological receptors, modulating signal transduction pathways.
Metal Ions: The amine group can coordinate with metal ions, influencing the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Structural Comparison with Similar Amines
Primary vs. Secondary Amines
- 2-Aminohexane (C₆H₁₃NH₂): A primary amine with a linear hexyl chain. Unlike butyl(hexan-2-yl)amine, 2-aminohexane exhibits lower reactivity in enzymatic amidation reactions due to steric hindrance and poor substrate compatibility with acyl transferases like MsAcT. For instance, MsAcT showed only 13% conversion when amidating racemic 2-aminohexane, with low enantioselectivity .
Tertiary Amines
- 1-(Dimethylamino)hexan-2-yl methacrylate: A tertiary amine synthesized via quaternization of alkanolamines.
Aromatic and Hybrid Amines
- Naphthylamine derivatives of perylene diimides : These compounds, featuring fused aromatic systems, show strong binding to telomerase (e.g., -9.2 kcal/mol binding energy ) for anticancer applications. This compound lacks such π-conjugated systems, limiting its utility in targeting biomacromolecules .
Enzymatic Challenges
This compound’s structural analogs, like 2-aminohexane, face limitations in biocatalytic cascades. For example, amine transaminases (ATAs) exhibit low activity toward 2-hexanone, a precursor for synthesizing chiral amines, resulting in <5% conversion in enzymatic cascades .
Computational Design
Butylamine derivatives of perylene diimides were computationally optimized for telomerase inhibition, achieving superior binding energies (-10.4 kcal/mol ) compared to standard drug PIPER (-9.2 kcal/mol ) . This highlights the role of alkyl chain length and branching in modulating bioactivity.
Anticancer Research
Butylamine derivatives demonstrate promise in computational studies for telomerase inhibition, a mechanism absent in this compound due to its simpler structure .
Material Science
Tertiary amines like 1-(dimethylamino)hexan-2-yl methacrylate are utilized in zwitterionic hydrogels for antifouling coatings, whereas this compound’s applications remain underexplored .
Catalysis
Secondary amines are often intermediates in asymmetric synthesis, but this compound’s branched structure may hinder enantioselective transformations compared to less sterically hindered analogs .
Biological Activity
Butyl(hexan-2-yl)amine is a compound with significant biological activity, primarily due to its ability to interact with various biological molecules. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.
IUPAC Name: this compound
Molecular Formula: C₉H₁₉N
Molecular Weight: 143.25 g/mol
- Enzyme Interactions : this compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its amine group facilitates hydrogen bonding and coordination with metal ions, potentially modulating enzyme activity. Notably, it has been shown to interact with copper-containing amine oxidases, which play a role in oxidative deamination processes.
- Receptor Binding : The compound may also engage with receptors involved in signal transduction processes. This interaction suggests potential therapeutic applications in treating conditions mediated by these pathways.
- Oxidative Stress Response : Preliminary studies indicate that this compound could exert neuroprotective effects by reducing oxidative stress and inflammatory responses in neuronal cells, which is particularly relevant in neurodegenerative diseases.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Acts on specific enzymes, potentially affecting metabolic pathways |
| Receptor Interaction | May bind to receptors involved in signal transduction |
| Neuroprotection | Potentially protects against oxidative stress in neuronal cells |
Study 1: Enzyme Interaction Analysis
A study investigated the interaction of this compound with copper-containing amine oxidases. The findings revealed that the compound could inhibit these enzymes, leading to decreased oxidative stress markers in vitro. This suggests a protective role against neurodegenerative processes.
Study 2: Neuroprotective Effects
In a model simulating Alzheimer's disease, this compound demonstrated significant neuroprotective effects by reducing apoptosis and enhancing cell viability when exposed to amyloid-beta peptides. The mechanism was linked to the modulation of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other amines that exhibit similar biological activities:
| Compound Name | Molecular Structure | Key Activity |
|---|---|---|
| This compound | C₉H₁₉N | Enzyme inhibition |
| Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate | C₁₁H₂₀N₂O₃ | Acetylcholinesterase inhibition |
| N-Methylaminobenzyltri-methylsilane | Varies | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
